molecular formula C12H19NO4 B1385989 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid CAS No. 1042796-19-9

1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B1385989
CAS No.: 1042796-19-9
M. Wt: 241.28 g/mol
InChI Key: YOBPXDXNTUSATE-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C11H19NO3. This compound is characterized by the presence of a tetrahydropyran ring and a piperidine ring, which are linked through a carbonyl group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable diol with an acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Coupling of the Two Rings: The final step involves coupling the tetrahydropyran and piperidine rings through a carbonyl group, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(Tetrahydro-2H-pyran-2-ylcarbonyl)-4-piperidinecarboxylic acid: This compound has a similar structure but with a different position of the carbonyl group on the tetrahydropyran ring.

    1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine: This compound lacks the carboxylic acid group and has an amine group instead.

    1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid: This compound has a different position of the carboxylic acid group on the piperidine ring.

The uniqueness of this compound lies in its specific structural arrangement, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(oxane-4-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c14-11(9-3-7-17-8-4-9)13-5-1-10(2-6-13)12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBPXDXNTUSATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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